molecular formula C15H11NO5S B7402385 N-(4-hydroxyphenyl)-2-oxochromene-6-sulfonamide

N-(4-hydroxyphenyl)-2-oxochromene-6-sulfonamide

Cat. No.: B7402385
M. Wt: 317.3 g/mol
InChI Key: WBGPCQJYSVNHCS-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-oxochromene-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a chromene ring system, which is further substituted with a hydroxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5S/c17-12-4-2-11(3-5-12)16-22(19,20)13-6-7-14-10(9-13)1-8-15(18)21-14/h1-9,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGPCQJYSVNHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-oxochromene-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-hydroxybenzene sulfonamide with 2-hydroxyacetophenone under acidic conditions to form the chromene ring system. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid, which acts as a catalyst. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of continuous flow reactors can help to optimize reaction conditions and improve yield. Additionally, the use of advanced purification techniques such as chromatography can ensure the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-oxochromene-6-sulfonamide can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chromene ring system can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the hydroxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the chromene ring system.

Scientific Research Applications

N-(4-hydroxyphenyl)-2-oxochromene-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-oxochromene-6-sulfonamide involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. In the context of its antimicrobial activity, the compound can inhibit the synthesis of bacterial cell walls, leading to the lysis of bacterial cells.

Comparison with Similar Compounds

N-(4-hydroxyphenyl)-2-oxochromene-6-sulfonamide can be compared with other similar compounds such as:

    N-(4-hydroxyphenyl)acetamide:

    N-(4-hydroxyphenyl)retinamide:

    3-((4-hydroxyphenyl)amino)propanoic acid: Investigated for its antioxidant and anticancer activities.

The uniqueness of this compound lies in its chromene ring system, which imparts distinct chemical and biological properties compared to other similar compounds.

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